2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol
Description
Properties
CAS No. |
6344-85-0 |
|---|---|
Molecular Formula |
C12H8ClN5O2 |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
2-(4-chloroanilino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C12H8ClN5O2/c13-6-1-3-7(4-2-6)15-12-14-5-8-9(16-12)11(20)18-17-10(8)19/h1-5H,(H,17,19)(H,18,20)(H,14,15,16) |
InChI Key |
SIDYLIOHTSOQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C3C(=N2)C(=O)NNC3=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions for about 3 hours . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloroanilino substituent is a prime site for nucleophilic substitution. Chlorine’s leaving-group capacity facilitates reactions with nucleophiles such as amines, alkoxides, or thiols.
Mechanistic Notes :
-
The Sₙ(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) is common in pyridazine systems, enabling substitution without direct displacement .
-
Electrophilic aromatic substitution may occur at the para position of the anilino group under acidic conditions.
Cyclization and Ring-Opening Reactions
The diol and pyridazine moieties enable cyclization via dehydration or nucleophilic attack.
Key Observations :
-
Ring contraction/expansion reactions are feasible via intermediates like didehydropyridazines .
-
Ultrasound-assisted methods enhance reaction efficiency in multi-component syntheses .
Functionalization of Diol Groups
The 5,8-diol groups undergo oxidation, esterification, or protection/deprotection.
Notes :
Formylation and Multicomponent Reactions
The electron-rich pyridazine ring participates in
Scientific Research Applications
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of compounds related to 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol. For example, derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. In vitro studies reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, research demonstrated that certain derivatives could significantly reduce cell viability in breast cancer cell lines through targeted action on specific molecular pathways .
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study involved the synthesis of several pyrimido[4,5-d]pyridazine derivatives from 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol. The synthesized compounds were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups, showcasing the therapeutic potential of these compounds in treating inflammatory conditions .
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer activity of 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol against various human cancer cell lines. The results showed that the compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways and modulates key signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions lead to various biological effects, including antiproliferative and anti-inflammatory activities.
Comparison with Similar Compounds
Structural Analogues in Fused Pyrimidine/Pyridazine Systems
Fusion Position and Potency
The fusion position of pyrimidine rings significantly impacts biological activity. For instance, pyrimido[5,4-d]pyrimidine derivatives exhibit higher potency than pyrimido[4,5-d]pyrimidine analogs in kinase inhibition assays . Although 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol belongs to the pyridazine subclass, its fused pyrimido[4,5-d]pyridazine scaffold shares structural similarities with pyrimido[4,5-d]pyrimidine systems. This suggests that its fusion position may contribute to moderate inhibitory activity compared to more potent pyrimido[5,4-d]pyrimidine derivatives .
Substituent Effects
- Chloro vs. Methoxy/Bromo Groups: Substitution patterns on the anilino group influence solubility and target binding. For example, 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 3) shows enhanced lipophilicity compared to methoxy-substituted analogs, which may translate to improved membrane permeability in the chloro-substituted pyridazine derivative .
Physicochemical Properties
The chloro substituent increases molecular weight and reduces solubility compared to non-halogenated analogs. For example:
*Predicted using QSPR models.
Biological Activity
The compound 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol , also known by its chemical structure C12H9ClN4O2, is a member of the pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The structure of 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol can be represented as follows:
This compound features a chloroaniline moiety attached to a pyrimidine-pyridazine framework, which is crucial for its biological activity.
- Molecular Weight : 256.68 g/mol
- Solubility : Soluble in organic solvents; limited aqueous solubility.
- Melting Point : Data not widely reported; further studies needed.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study synthesized various pyrimidine derivatives and evaluated their activity against common bacterial strains. The findings suggested that 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A notable study evaluated the cytotoxic effects of 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol on various cancer cell lines. Results showed that the compound induced apoptosis in HeLa cells (cervical cancer) and exhibited a dose-dependent response . The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of p38 MAPK (mitogen-activated protein kinase), which plays a critical role in cellular stress responses and inflammation .
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives based on the pyrimidine framework. Among these, 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol was tested against a panel of bacteria. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods. The results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer properties of this compound on HeLa cells. Using MTT assays to evaluate cell viability, it was found that concentrations above 50 µM significantly reduced cell viability after 24 hours. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways .
Q & A
Q. What are the recommended methods for synthesizing 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol with high purity?
- Methodological Answer : Synthesis typically involves coupling 4-chloroaniline with pyrimido(4,5-d)pyridazine precursors under inert conditions. Key steps include:
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the compound. Monitor purity via HPLC (C18 column, methanol/water mobile phase).
- Characterization : Confirm structure via -NMR (DMSO-d6, 400 MHz) and FT-IR (KBr pellet, 400–4000 cm) to verify amine and hydroxyl functional groups.
- Reference Standards : Cross-check melting points (mp) against catalog data (e.g., 149–152.5°C for related pyrimidine derivatives) .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodological Answer : Conduct a tiered solubility screen:
Polarity-Based Solvents : Test in DMSO (primary stock), water, ethanol, and acetonitrile. Use UV-Vis spectroscopy (λ = 250–400 nm) to quantify solubility via Beer-Lambert law.
pH-Dependent Solubility : Prepare buffers (pH 2–10) and measure solubility via dynamic light scattering (DLS) to assess aggregation.
Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to correlate melting behavior with solvent interactions .
Advanced Research Questions
Q. How can experimental design address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Apply factorial design to isolate variables:
- Factors : Concentration (0.1–100 µM), exposure time (6–48 hr), cell type (e.g., HEK293 vs. HepG2).
- Response Variables : IC, apoptosis markers (e.g., caspase-3 activation).
- Data Reconciliation : Use ANOVA to identify interaction effects. If discrepancies persist, validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Theoretical Alignment : Link results to known kinase inhibition mechanisms (e.g., ATP-binding pocket interactions) to contextualize outliers .
Q. What computational strategies are effective in modeling the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Docking : Use PyMol to prepare the protein (e.g., EGFR kinase) and ligand (protonation states via MarvinSketch).
Binding Free Energy : Calculate ΔG with MM/PBSA.
Validation : Cross-reference with experimental SAR data (e.g., substituent effects on 4-chloroaniline moiety).
- Epistemological Framework : Align simulations with density functional theory (DFT) studies on electron distribution in pyridazine rings .
Q. How can researchers resolve spectral inconsistencies (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Implement a root-cause analysis protocol :
Batch Comparison : Analyze -NMR (500 MHz, DMSO-d6) for solvent impurities or tautomeric forms (e.g., enol-keto equilibria).
Crystallography : Grow single crystals (slow evaporation in EtOH/water) and compare XRD data with reference libraries (e.g., CCDC).
Isotopic Labeling : Use -labeled precursors to trace unexpected peaks.
- Conceptual Framework : Apply Bruyne’s quadripolar model to distinguish technical errors (e.g., instrument calibration) from morphological variations (e.g., polymorphs) .
Theoretical & Methodological Considerations
Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Hypothesis-Driven Design : Link its pyridazine core to known inhibitors of topoisomerase II or PI3K pathways.
- Systems Biology : Map its metabolic fate via LC-MS/MS metabolomics in model organisms (e.g., C. elegans).
- Critical Analysis : Replicate prior studies (e.g., leucine-mediated zoospore regulation ) to test cross-disciplinary applicability.
- Conceptual Alignment : Use CRDC subclass RDF2050108 (process control in chemical engineering) to optimize scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
